[3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](4-methylphenyl)methanone
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Overview
Description
3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone is a complex organic compound that features a unique structure combining a thienyl group, a cyclopenta-thieno-pyridine core, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta-thieno-pyridine core, followed by the introduction of the thienyl group and the methanone moiety. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Researchers are exploring its interactions with biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienyl-substituted cyclopenta-thieno-pyridines and methanone derivatives. Examples include:
- 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone
- 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone
Uniqueness
The uniqueness of 3-Amino-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YLmethanone lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18N2OS2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(6-amino-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H18N2OS2/c1-12-7-9-13(10-8-12)20(25)21-19(23)18-17(16-6-3-11-26-16)14-4-2-5-15(14)24-22(18)27-21/h3,6-11H,2,4-5,23H2,1H3 |
InChI Key |
GIEBSSCAQUQIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CS5)N |
Origin of Product |
United States |
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